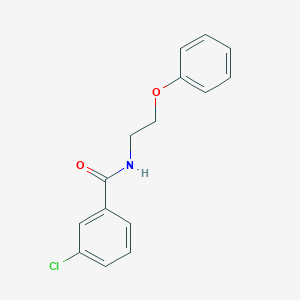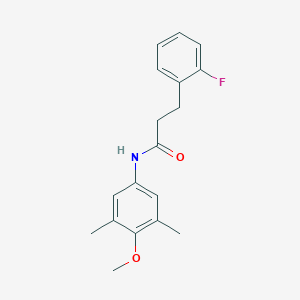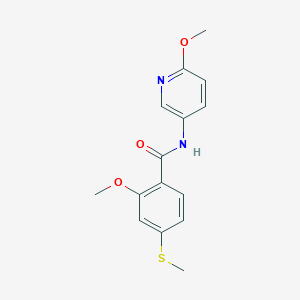![molecular formula C20H16ClNO2 B496769 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B496769.png)
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a furan ring fused with a quinoline structure The presence of a chlorophenyl group adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization with tetrahydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-METHYLTHIOSEMICARBAZIDE
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-PROPYLTHIOSEMICARBAZIDE
- 1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)-4-BUTYLTHIOSEMICARBAZIDE
Uniqueness
Compared to these similar compounds, 1-[5-(4-CHLOROPHENYL)FURAN-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of a furan ring with a quinoline structure, which imparts distinct chemical and biological properties .
属性
分子式 |
C20H16ClNO2 |
|---|---|
分子量 |
337.8g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)furan-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H16ClNO2/c21-16-9-7-15(8-10-16)18-11-12-19(24-18)20(23)22-13-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-12H,3,5,13H2 |
InChI 键 |
LBAPJZXPMNVOTD-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)

![4-[(dimethylamino)sulfonyl]-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496688.png)

![Methyl 2-{[(benzylsulfanyl)acetyl]amino}-3,4,5-trimethoxybenzoate](/img/structure/B496690.png)
![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B496691.png)
![N-(3-fluoro-2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496692.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B496698.png)

![N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B496701.png)
![[2-({2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B496703.png)

![{2-Oxo-2-[(2-phenoxyethyl)amino]ethoxy}acetic acid](/img/structure/B496705.png)
![1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B496709.png)
